molecular formula C14H19Cl2N5O B8102192 N-[(3S,5S)-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-yl]benzamide;dihydrochloride

N-[(3S,5S)-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-yl]benzamide;dihydrochloride

Cat. No.: B8102192
M. Wt: 344.2 g/mol
InChI Key: BJIOYHDPXDOWIY-AQEKLAMFSA-N
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Description

N-[(3S,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-yl]benzamide;dihydrochloride is a complex organic compound characterized by the presence of a pyrrolidine ring and a triazole moiety

Properties

IUPAC Name

N-[(3S,5S)-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-yl]benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O.2ClH/c1-9-16-13(19-18-9)12-7-11(8-15-12)17-14(20)10-5-3-2-4-6-10;;/h2-6,11-12,15H,7-8H2,1H3,(H,17,20)(H,16,18,19);2*1H/t11-,12-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIOYHDPXDOWIY-AQEKLAMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CC(CN2)NC(=O)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)[C@@H]2C[C@@H](CN2)NC(=O)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of a pyrrolidine derivative with a benzamide precursor. The triazole moiety is introduced via a cyclization reaction involving appropriate nitrogen-containing reagents under controlled conditions. Typical reaction conditions include temperatures ranging from 0°C to 100°C, inert atmosphere, and the use of polar solvents such as dimethyl sulfoxide or acetonitrile.

Industrial Production Methods: For industrial-scale production, the synthetic route is optimized to enhance yield and purity. This often involves the use of catalytic agents to expedite the reaction, continuous-flow reactors for better control over reaction parameters, and crystallization techniques to purify the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, forming various oxides.

  • Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines.

  • Substitution: The triazole and pyrrolidine rings are prone to nucleophilic substitution, especially under basic conditions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or permanganate under acidic conditions.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

  • Oxidation Products: Various oxides of the triazole ring.

  • Reduction Products: Amines derived from the benzamide moiety.

  • Substitution Products: Substituted triazole or pyrrolidine derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for synthesizing more complex molecules in organic chemistry research.

Biology: In biological research, it is investigated for its potential role in modulating enzyme activity or serving as a ligand in biochemical assays.

Medicine: The compound is studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: In the industrial sector, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound's biological effects are primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form strong hydrogen bonds with active site residues, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. This dual interaction mechanism allows the compound to modulate biochemical pathways effectively.

Comparison with Similar Compounds

  • **N-(3S)-3-(3-Methyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-yl]benzamide

  • **N-(3S)-3-(5-Methyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-yl]benzamide

Uniqueness: Compared to similar compounds, N-[(3S,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-yl]benzamide;dihydrochloride exhibits a unique combination of structural features that enhance its binding affinity and selectivity. The specific configuration of the triazole and pyrrolidine rings contributes to its distinctive chemical and biological properties.

This is just scratching the surface, but it should give you a comprehensive snapshot of this intriguing compound. What piqued your interest in it?

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